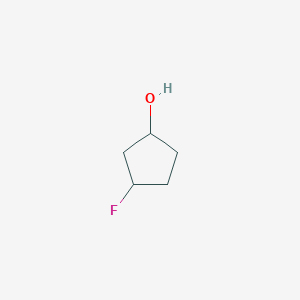
3-Fluorocyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorocyclopentan-1-ol is an organic compound with the molecular formula C5H9FO It is a fluorinated cyclopentanol, where a fluorine atom is attached to the third carbon of the cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorocyclopentan-1-ol can be achieved through several methods. One common approach involves the fluorination of cyclopentanol derivatives. For instance, the asymmetric cleavage of mesomeric cyclopentene oxide with fluorine anions in the presence of chiral salen cobalt complexes can yield this compound with moderate stereoselectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of fluorinating agents and controlled reaction conditions to ensure high yield and purity. The process may include steps such as the hydrogenation of activated olefinic double bonds and the enzymatic deracemization of fluorinated compounds .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-Fluorocyclopentan-1-ol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann oxidiert werden, um die entsprechenden Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um fluorierte Cyclopentanderivate zu bilden.
Substitution: Das Fluoratom kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid oder Kaliumcyanid durchgeführt werden.
Wichtigste gebildete Produkte:
Oxidation: Fluorocyclopentanon oder Fluorocyclopentanal.
Reduktion: Fluorocyclopentan.
Substitution: Verschiedene substituierte Cyclopentanol-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-Fluorocyclopentan-1-ol hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer fluorierter organischer Verbindungen.
Biologie: Die Verbindung wird in der Untersuchung von Enzyminteraktionen und der Entwicklung von Enzyminhibitoren verwendet.
Industrie: Es wird bei der Herstellung von fluorierten Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien und anderen Spezialchemikalien verwendet
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Das Fluoratom kann die Reaktivität der Verbindung und die Bindungsaffinität zu Enzymen und Rezeptoren beeinflussen. Diese Interaktion kann zur Hemmung oder Aktivierung spezifischer biochemischer Pfade führen, wodurch es zu einem wertvollen Werkzeug in der Untersuchung der Enzymkinetik und des Arzneimittel-Designs wird .
Ähnliche Verbindungen:
- 2-Fluorocyclopentan-1-ol
- 4-Fluorocyclopentan-1-ol
- 3-Chlorocyclopentan-1-ol
- 3-Bromocyclopentan-1-ol
Vergleich: this compound ist aufgrund der Position des Fluoratoms am Cyclopentanring einzigartig, was seine chemischen Eigenschaften und Reaktivität erheblich beeinflussen kann. Im Vergleich zu seinen Analogen, wie z. B. 2-Fluorocyclopentan-1-ol und 4-Fluorocyclopentan-1-ol, kann die Fluorierung in 3-Position zu unterschiedlichen stereochemischen Ergebnissen und biologischen Aktivitäten führen .
Wirkmechanismus
The mechanism of action of 3-Fluorocyclopentan-1-ol involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in the study of enzyme kinetics and drug design .
Vergleich Mit ähnlichen Verbindungen
- 2-Fluorocyclopentan-1-ol
- 4-Fluorocyclopentan-1-ol
- 3-Chlorocyclopentan-1-ol
- 3-Bromocyclopentan-1-ol
Comparison: 3-Fluorocyclopentan-1-ol is unique due to the position of the fluorine atom on the cyclopentane ring, which can significantly influence its chemical properties and reactivity. Compared to its analogs, such as 2-Fluorocyclopentan-1-ol and 4-Fluorocyclopentan-1-ol, the 3-position fluorination can result in different stereochemical outcomes and biological activities .
Eigenschaften
IUPAC Name |
3-fluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHNSBDAZSAIRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
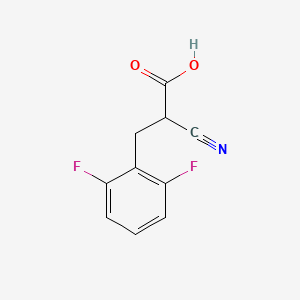
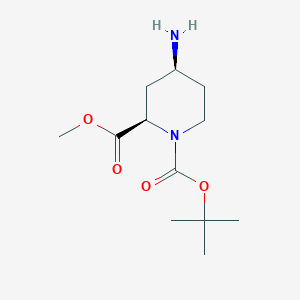
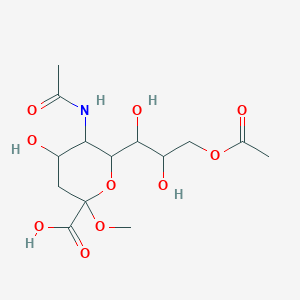
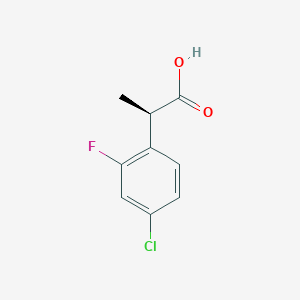
![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)
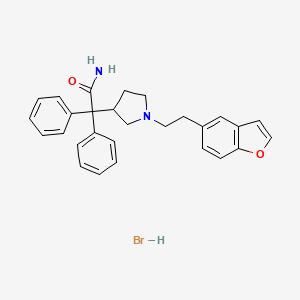
![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)
![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)
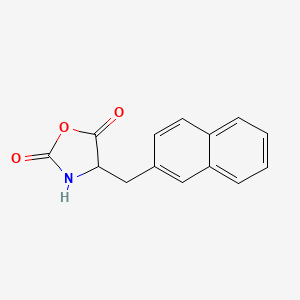
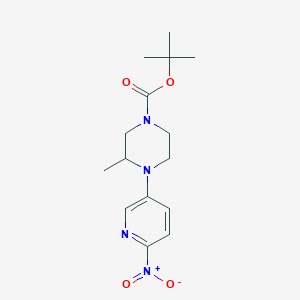
![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)
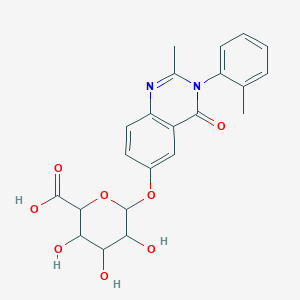
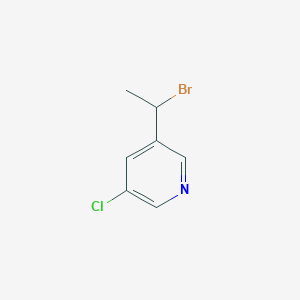
![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
